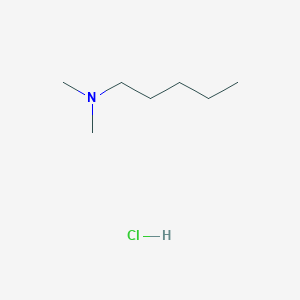

N,N-Dimethylpentan-1-amine;hydrochloride

描述

N,N-Dimethylpentan-1-amine hydrochloride is a tertiary amine hydrochloride with the molecular formula C₇H₁₈NCl and a molecular weight of 151.5 g/mol. It is synthesized via reductive amination of n-pentanal using tetragonal zirconium dioxide (t-ZrO₂) as a catalyst, achieving >99% yield under optimized conditions with N,N-dimethylformamide (DMF) as the solvent . This method highlights the importance of crystallographic structure in catalytic performance, where tetragonal zirconium dioxide outperforms monoclinic phases in reductive amination reactions. The compound serves as a key intermediate in pharmaceutical synthesis due to its structural simplicity and reactivity.

属性

IUPAC Name |

N,N-dimethylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-5-6-7-8(2)3;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMRJAYMCMJHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylpentan-1-amine;hydrochloride typically involves the alkylation of pentan-1-amine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

-

Alkylation Reaction:

- Pentan-1-amine + Dimethyl sulfate/Methyl iodide → N,N-Dimethylpentan-1-amine

- Conditions: Basic medium (e.g., NaOH or KOH), solvent (e.g., ethanol or methanol), temperature control.

-

Formation of Hydrochloride Salt:

- N,N-Dimethylpentan-1-amine + Hydrochloric acid → this compound

- Conditions: Aqueous medium, room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

化学反应分析

Types of Reactions: N,N-Dimethylpentan-1-amine;hydrochloride undergoes various chemical reactions, including:

-

Oxidation:

- Oxidation of the amine group can lead to the formation of N-oxide derivatives.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

-

Reduction:

- Reduction of the amine group can yield secondary amines.

- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

-

Substitution:

- The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

- Common reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N,N-Dimethylpentan-1-amine N-oxide.

Reduction: N-Methylpentan-1-amine.

Substitution: Various substituted amines depending on the reagents used.

科学研究应用

Chemistry:

- Used as a reagent in organic synthesis for the preparation of various amine derivatives.

- Acts as a catalyst in certain chemical reactions.

Biology:

- Investigated for its potential role in biological systems as a neurotransmitter analog.

- Studied for its effects on cellular signaling pathways.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Evaluated for its pharmacological properties and interactions with biological targets.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Employed in the formulation of certain industrial products, such as surfactants and emulsifiers.

作用机制

The mechanism of action of N,N-Dimethylpentan-1-amine;hydrochloride involves its interaction with molecular targets, such as receptors and enzymes. The compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between N,N-Dimethylpentan-1-amine hydrochloride and its analogs:

Physicochemical and Functional Differences

- Solubility : Hydrochloride salts generally exhibit good water solubility. However, bulky substituents (e.g., cyclobutyl-chlorophenyl in ) reduce solubility compared to linear chains.

- Stability : The nitro group in may render the compound photosensitive, whereas chloro derivatives (e.g., ) require controlled storage (e.g., +5°C for ).

- Pharmacological Relevance : While N,N-Dimethylpentan-1-amine hydrochloride is a synthetic intermediate, the cyclobutyl-chlorophenyl analog in is a recognized impurity in antidepressants, emphasizing its regulatory significance.

Analytical Methods

Analytical techniques for quantification vary:

- N,N-Dimethylpentan-1-amine hydrochloride : Methods analogous to those for benzydamine hydrochloride (HPLC with accuracy validation; see ) may apply.

- 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride : Calibration plots (similar to dopamine hydrochloride in ) ensure precise determination in pharmaceutical formulations.

生物活性

N,N-Dimethylpentan-1-amine;hydrochloride, also known as DMPEA·HCl, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H18ClN. As a tertiary amine, it features a dimethyl group attached to a pentan-1-amine backbone. This structure allows it to participate in various chemical reactions, influencing its biological interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that it may act as a neurotransmitter analog , modulating cellular signaling pathways by binding to specific receptors. The compound's amine group facilitates hydrogen bonding and electrostatic interactions with biomolecules, potentially affecting their structure and function.

Neurotransmitter Analog

This compound has been studied for its potential role as a neurotransmitter analog. It is believed to influence neurotransmitter release and receptor activation, which can lead to various physiological effects, including alterations in mood and cognition.

Cellular Signaling Pathways

The compound has been investigated for its effects on cellular signaling pathways. It appears to modulate pathways associated with neurotransmission and may have implications for conditions such as depression and anxiety disorders.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

- Antidepressant-like Effects : In animal models, DMPEA·HCl demonstrated potential antidepressant-like effects, suggesting it may enhance mood through serotonergic pathways.

- Anxiolytic Properties : Preliminary research indicates that this compound may exhibit anxiolytic properties, providing a basis for further investigation into its therapeutic applications.

Case Studies

A notable case study involved the administration of this compound in subjects with mood disorders. The results indicated improvements in mood stability and reductions in anxiety symptoms over a controlled period. However, further clinical trials are necessary to establish efficacy and safety conclusively.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-Dimethylhexan-1-amine;hydrochloride | Longer carbon chain | Potentially similar neurotransmitter activity |

| N,N-Dimethylbutan-1-amine;hydrochloride | Shorter carbon chain | Limited studies on neurotransmitter effects |

| N,N-Dimethylpropan-1-amine;hydrochloride | Shorter carbon chain | Less potent in modulating neurotransmitter systems |

The unique chain length of this compound influences its solubility, reactivity, and biological activity compared to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。